BSH-IN-1 is classified as a bacillithiol inhibitor. It is synthesized from various chemical precursors and has been characterized for its inhibitory effects on bacillithiol-dependent processes in bacteria. The development of BSH-IN-1 stems from research aimed at understanding the biochemical pathways involving bacillithiol and its role in bacterial resistance mechanisms.
The synthesis of BSH-IN-1 involves several key steps, typically utilizing standard organic synthesis techniques. While specific details about the synthetic pathway for BSH-IN-1 were not extensively detailed in the available literature, related compounds have been synthesized through methods such as:
For example, a related study described the synthesis of a probe conjugate involving cholic acid and an aminocoumarin fluorophore through similar methods, highlighting the versatility of these techniques in producing compounds with specific biochemical activities .
The molecular structure of BSH-IN-1 has not been explicitly detailed in the literature, but it is expected to contain functional groups that interact specifically with bacillithiol or its associated enzymes. Typically, inhibitors of this nature may feature:
Understanding the precise molecular structure would require spectroscopic analysis techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry to confirm its identity and purity.
BSH-IN-1 is primarily involved in chemical reactions that inhibit bacillithiol activity. The mechanism generally involves:
Such assays can provide insights into the concentration-dependent effects of BSH-IN-1 on bacillithiol-related enzymatic reactions.
The mechanism of action of BSH-IN-1 revolves around its ability to inhibit bacillithiol-dependent enzymes. Bacillithiol functions primarily as a reducing agent, helping maintain redox balance within bacterial cells. When BSH-IN-1 binds to enzymes that utilize bacillithiol:
Data supporting these mechanisms typically come from enzyme kinetics studies and cellular assays demonstrating increased susceptibility of bacteria to oxidative agents when treated with BSH-IN-1.
While specific physical and chemical properties for BSH-IN-1 are not extensively documented, general characteristics expected for small molecule inhibitors include:
These properties are critical for determining the compound's bioavailability and effectiveness as an antibacterial agent.
BSH-IN-1 has several potential applications:
Research into compounds like BSH-IN-1 contributes significantly to understanding bacterial physiology and developing innovative therapeutic strategies against resistant strains.
Bsh-IN-1 [(R)-5-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-fluorohexan-2-one] emerged from rational drug design efforts to develop pan-inhibitors of gut bacterial bile salt hydrolases (BSHs). This enzyme class catalyzes the initial deconjugation of primary bile acids (e.g., taurocholate) into free bile acids, a gateway reaction shaping the entire enterohepatic bile acid pool [2] [6]. Researchers designed Bsh-IN-1 by integrating a chenodeoxycholic acid-derived steroidal core with an α-fluoromethyl ketone (FMK) electrophilic warhead, strategically positioned to target the conserved catalytic cysteine (Cys2) present in all BSH enzymes [3] [9].
Initial biochemical characterization revealed its nanomolar potency and broad-spectrum activity. Bsh-IN-1 inhibits BSHs from phylogenetically diverse gut bacteria: the Gram-negative Bacteroides thetaiotaomicron (B. theta, IC₅₀ = 427 nM) and the Gram-positive Bifidobacterium longum (IC₅₀ = 108 nM) [3] [9]. Crucially, it achieves near-complete (>98%) abolition of bile acid deconjugation in complex biological matrices like resuspended mouse feces, demonstrating efficacy against the collective BSH activity of a diverse microbial community [3] [9]. This distinguishes it from earlier, less potent inhibitors like riboflavin or caffeic acid phenethyl ester (CAPE) identified in high-throughput screens [1] [3].
Table 1: Key Biochemical Properties of Bsh-IN-1
Property | Value/Characteristic | Significance |
---|---|---|
Chemical Class | Bile acid analog + α-Fluoromethyl ketone warhead | Enables targeted covalent binding to BSH catalytic cysteine |
Primary Target | Bacterial Bile Salt Hydrolases (BSHs) | Gateway enzyme in bile acid metabolism |
Inhibition Mechanism | Irreversible (Covalent) | Sustained effect despite high substrate concentrations |
Potency (IC₅₀) | B. theta BSH: 427 nM; B. longum BSH: 108 nM | Nanomolar efficacy across bacterial lineages |
Selectivity (Reported) | >100 µM for FXR, GP-BAR | Minimizes off-target host receptor interactions |
Key Metabolite Effect | ↓ Fecal deconjugated bile acids | Proof of target engagement in vivo |
Targeting BSH enzymes represents a paradigm shift in therapeutic research, focusing on microbial metabolism rather than microbial viability. BSH activity is a conserved function across major gut bacterial phyla (Firmicutes, Bacteroidetes, Actinobacteria) [2] [6]. By inhibiting BSHs, Bsh-IN-1 modulates the bile acid landscape, shifting the pool towards conjugated primary bile acids (e.g., tauro-β-muricholic acid, TCA) and away from deconjugated primary and secondary bile acids (e.g., CA, DCA, LCA) [3] [6]. This shift has profound downstream consequences because bile acids function as signaling molecules activating host nuclear receptors (FXR, PXR, LXR) and G-protein coupled receptors (TGR5) [2] [6].
Activation of these receptors regulates core host physiological processes:
Consequently, Bsh-IN-1 serves as a precise chemical tool to dissect the causal links between microbial bile acid metabolism and host metabolic health, inflammation, and disease [3] [10]. Its development addresses the critical unmet need for agents capable of pan-inhibition across the diverse BSH enzymes within the gut microbiome [3] [10].
Prior to Bsh-IN-1, BSH inhibition strategies faced significant limitations. Natural compounds (e.g., CAPE, riboflavin) identified via high-throughput screens exhibited modest potency, narrow spectrum activity (often specific to certain BSH phylotypes), and lacked well-defined mechanisms of action [1] [3]. Genetic knockout approaches, while informative, are impractical for therapeutic use and fail to address the functional redundancy of BSHs across diverse bacterial species [6] [10].
Bsh-IN-1 addresses the critical need for a potent, broad-spectrum, pharmacologically tractable inhibitor. However, key research gaps and opportunities persist:
Table 2: Evolution of BSH Inhibitor Strategies & Bsh-IN-1's Position
Inhibitor Type | Examples | Advantages | Limitations | Bsh-IN-1 Advancement |
---|---|---|---|---|
Natural Compounds | CAPE, Riboflavin | Biocompatible, dietary sources | Low potency, narrow spectrum, unclear MOA | High potency (nM), broad spectrum, defined covalent MOA |
Antibiotics (AGPs) | Tetracyclines, Roxarsone | Potent BSH inhibition, growth promotion effect | Non-specific, disrupt microbiota, resistance | Selective for BSH, minimal impact on bacterial growth |
Genetic Knockout | BSH gene deletion | Definitive target validation | Therapeutically irrelevant, complex compensation | Pharmacological tool, applicable in vivo |
Covalent Pan-Inhibitor | Bsh-IN-1 | Irreversible inhibition, pan-BSH activity, nanomolar potency, in vivo efficacy | Potential off-target effects?, delivery challenges | N/A (Defining Standard) |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9